D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt
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Overview
Description
D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is a complex organic compound that belongs to the class of inositol phosphates These compounds are known for their roles in cellular signaling and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the inositol ring, followed by selective phosphorylation and esterification reactions. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and esterifying agents such as octanoyl chloride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various inositol phosphate derivatives, which can have different biological and chemical properties. These derivatives are often studied for their roles in cellular signaling and metabolism.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the behavior of inositol phosphates and their interactions with other molecules. It is also used in the development of new synthetic methods and catalysts.
Biology
In biological research, D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is studied for its role in cellular signaling pathways. It is known to interact with various proteins and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic disorders, cancer, and neurological diseases. Its ability to modulate signaling pathways makes it a promising candidate for drug development.
Industry
In industry, the compound is used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements. Its unique chemical properties make it suitable for various applications, including as an emulsifier, stabilizer, and bioactive ingredient.
Mechanism of Action
The mechanism of action of D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other inositol phosphates, such as:
Inositol hexakisphosphate (IP6): Known for its role in cellular signaling and mineral storage.
Inositol trisphosphate (IP3): A key molecule in the release of calcium ions from intracellular stores.
Phosphatidylinositol (PI): A phospholipid that plays a crucial role in membrane dynamics and signaling.
Uniqueness
What sets D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt apart is its unique combination of multiple phosphate groups and long-chain fatty acid esters. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
D-myo-Inositol and its derivatives play crucial roles in various biological processes, including signal transduction and metabolic regulation. The compound , D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt, is a complex inositol derivative that may exhibit significant biological activity. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple phosphate groups and long-chain fatty acid moieties. Its molecular formula is C41H80O16P2 with a molecular weight of approximately 925.1 g/mol. The presence of tetraammonium salt forms indicates its potential solubility and interaction with biological systems.
Signal Transduction
D-myo-Inositol derivatives are known to act as second messengers in signal transduction pathways. Specifically, D-myo-inositol 1,4,5-trisphosphate (IP3) plays a pivotal role in calcium signaling within cells. Upon activation by phospholipase C (PLC), IP3 facilitates the release of calcium ions from the endoplasmic reticulum into the cytosol, thereby activating various intracellular signaling cascades .
Metabolic Effects
Research has demonstrated that D-myo-inositol influences glucose metabolism and insulin sensitivity. In particular, myo-inositol and its stereoisomer D-chiro-inositol have been shown to improve insulin signaling pathways in tissues such as the ovary and muscle . This modulation is particularly relevant for conditions like polycystic ovarian syndrome (PCOS), where insulin resistance is prevalent.
Case Studies
Several studies have highlighted the therapeutic potential of D-myo-inositol derivatives:
- Polycystic Ovary Syndrome : A clinical trial indicated that supplementation with myo-inositol led to improved ovarian function and metabolic parameters in women with PCOS. The treatment resulted in enhanced insulin sensitivity and reduced androgen levels .
- Diabetes Management : In diabetic animal models, administration of myo-inositol has been associated with decreased blood glucose levels and improved lipid profiles. The compound appears to restore normal enzyme activity related to inositol metabolism .
- Neuroprotective Effects : Research suggests that myo-inositol may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological effects of D-myo-inositol can be attributed to several mechanisms:
- Calcium Mobilization : As a precursor to IP3, D-myo-inositol is integral to calcium signaling pathways that regulate muscle contraction, neurotransmitter release, and other critical cellular functions .
- Insulin Sensitization : Myo-inositol enhances the action of insulin by increasing glucose uptake in peripheral tissues and modulating the expression of insulin receptors .
- Gene Expression Modulation : Myo-inositol influences gene expression related to metabolic processes through its derivatives, which can affect various signaling pathways involved in cellular metabolism .
Data Table: Summary of Biological Effects
Properties
Molecular Formula |
C25H53NO22P4 |
---|---|
Molecular Weight |
843.6 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3/t17-,20+,21+,22?,23-,24+,25?;/m1./s1 |
InChI Key |
IHEBAOZPGYEVIY-SCAASEOASA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
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